molecular formula C15H11ClF2O B1327790 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS No. 898750-61-3

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Cat. No.: B1327790
CAS No.: 898750-61-3
M. Wt: 280.69 g/mol
InChI Key: NDQLHQXYNBVBFF-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone is an organic compound characterized by the presence of chlorine and fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene and 4-fluorobenzaldehyde.

    Grignard Reaction: The 3-chloro-5-fluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Addition to Aldehyde: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the intermediate alcohol.

    Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate to yield 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted by nucleophiles.

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 4-Amino-3-chloro-5-fluorophenylsulfonylamine

Uniqueness

3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone is unique due to the presence of both chlorine and fluorine atoms on its phenyl rings, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLHQXYNBVBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644953
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-61-3
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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